Enrofloxacin-d5 HI (ethyl-d5)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

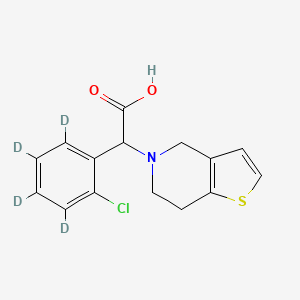

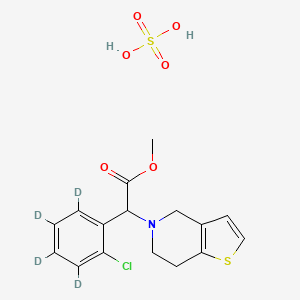

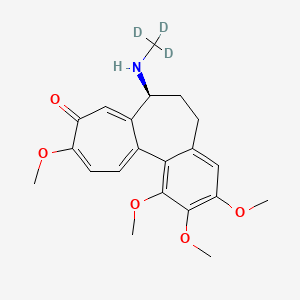

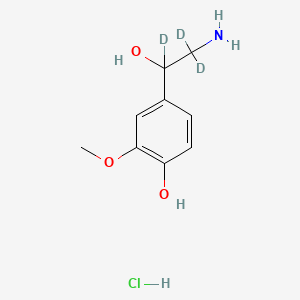

Enrofloxacin-d5 HI (ethyl-d5) is an antibiotic and fluoroquinolone drug that is used to treat bacterial infections. It is an ethyl-d5 derivative of enrofloxacin and is primarily used in laboratory experiments and research studies. It is also intended for use as an internal standard for the quantification of enrofloxacin .

Synthesis Analysis

Enrofloxacin mesylate (EM) was obtained by a chemical synthesis method to improve the solubility of enrofloxacin . The stoichiometric ratio of mesylate to enrofloxacin was 1:1 . The synthesis of labeled Enrofloxacin-D5 offers a method for creating an internal standard that is crucial for food safety testing.Molecular Structure Analysis

The molecular formula of Enrofloxacin-d5 HI (ethyl-d5) is C19 2H5 H17 F N3 O3 . H I . The isotopic enrichment is 99 atom % D .Physical And Chemical Properties Analysis

The molecular weight of Enrofloxacin-d5 HI (ethyl-d5) is 492.34 . The product format is neat .Aplicaciones Científicas De Investigación

Veterinary Medicine

Enrofloxacin-d5 HI (ethyl-d5) is a compound that originates from a group of fluoroquinolones that is widely used in veterinary medicine as an antibacterial agent . It reveals strong antibiotic activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Agent

This antibiotic shows high activity against both Gram-negative and Gram-positive bacteria . The high efficacy of this molecule has been demonstrated in the treatment of various animals on farms and other locations .

Adverse Effects

The use of enrofloxacin causes severe adverse effects, including skeletal, reproductive, immune, and digestive disorders .

Environmental Impact

Animal health and the environmental effects of this stable antibiotic (with half-life as long as 3–9 years in various natural environments) are analyzed .

Complexes with Metals

The interesting properties of this molecule are expressed when present in complexes with metals .

Research and Development

Enrofloxacin-d5 HI (ethyl-d5) is primarily used in laboratory experiments and research studies. It is intended for use as an internal standard for the quantification of enrofloxacin. This suggests that it may continue to be used in research and development of new enrofloxacin drugs.

Ecotoxicological Effect

Enrofloxacin is a widely used antibiotic targeting DNA gyrase and has become the commonly detected micropollutant in aquatic environments . Thus, the potential toxicity of enrofloxacin to Spirulina platensis which is a kind of prokaryote similar to Gram-negative bacteria has been hypothesized .

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Enrofloxacin-d5 HI (ethyl-d5) involves the introduction of deuterium atoms into the ethyl group of Enrofloxacin. This can be achieved through a series of reactions starting with the commercially available Enrofloxacin and incorporating deuterated reagents.", "Starting Materials": [ "Enrofloxacin", "Deuterated ethyl iodide", "Sodium hydride", "Deuterated acetic acid", "Deuterium oxide" ], "Reaction": [ "Enrofloxacin is reacted with deuterated ethyl iodide in the presence of sodium hydride to form Enrofloxacin-d5 ethyl iodide.", "Enrofloxacin-d5 ethyl iodide is then hydrolyzed with deuterated acetic acid to form Enrofloxacin-d5 HI (ethyl-d5).", "The final step involves exchanging the remaining hydrogen atoms with deuterium atoms using deuterium oxide." ] } | |

Número CAS |

1219795-24-0 |

Fórmula molecular |

C19H17D5FN3O3·HI |

Peso molecular |

492.34 |

Pureza |

95% by HPLC; 99% atom D |

Números CAS relacionados |

93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |

Sinónimos |

1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |

Etiqueta |

Ofloxacin Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)